

GR 64349 solubility and stability in aqueous solutions

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B10855664

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GR 64349 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **GR 64349** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of GR 64349 in aqueous solutions?

A1: There are differing reports on the solubility of **GR 64349** in water. Some suppliers state a solubility of up to 1 mg/mL, while others report a solubility of at least 50 mg/mL.[1] One study has reported successfully dissolving **GR 64349** in 0.9% saline at concentrations ranging from 0.01 to 10 mg/mL for in vivo use. This suggests that higher concentrations are achievable, particularly in buffered solutions.

Data Summary: Solubility of GR 64349

Solvent	Reported Solubility	Source(s)
Water	1 mg/mL	[2][3][4]
Water	≥ 50 mg/mL	[1]
0.9% Saline	Up to 10 mg/mL	



Q2: What is the recommended storage condition for lyophilized GR 64349 powder?

A2: Lyophilized **GR 64349** should be stored at -20°C for short-term storage and at -80°C for long-term storage. The product should be kept in a sealed container with a desiccant to prevent water absorption, which can decrease stability.

Q3: How should I store aqueous stock solutions of GR 64349?

A3: Aqueous stock solutions of **GR 64349** should be aliquoted into single-use volumes and stored at -20°C or -80°C. It is recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide. For stock solutions prepared in water, it is advisable to filter-sterilize the solution using a 0.22 µm filter before storage.

Data Summary: Storage of GR 64349 Stock Solutions

Storage Temperature	Recommended Duration	Source(s)
-20°C	Up to 1 month	
-80°C	Up to 6 months	

Q4: What is the net charge of the **GR 64349** peptide, and how does this affect solubility?

A4: The amino acid sequence of **GR 64349** is KDSFVGLM, with a lactam bridge and a C-terminal amide. At a neutral pH, the peptide has a net positive charge (+1), making it a basic peptide. This is due to the presence of a lysine residue (K) and the N-terminal amino group, with the aspartic acid residue (D) providing a negative charge. The C-terminal amide is neutral. For basic peptides, solubility in water is generally good, but if issues arise, using a slightly acidic buffer can improve dissolution.

Troubleshooting Guides

Issue 1: Difficulty dissolving lyophilized **GR 64349** powder.

- Potential Cause: The peptide may not be readily soluble in neutral water at high concentrations, or it may have formed aggregates.
- Troubleshooting Steps:



- Initial Attempt with Water: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.
- Use an Acidic Buffer: Since GR 64349 is a basic peptide (net charge +1), its solubility is enhanced in slightly acidic conditions. If it does not dissolve in water, try a dilute acidic solution, such as 10% acetic acid, adding it dropwise until the peptide dissolves.
- Sonication: To break up any potential aggregates, sonicate the solution in a water bath for short periods.
- Gentle Warming: Gently warming the solution to around 30-40°C can also aid in dissolution. However, avoid excessive heat as it may degrade the peptide.

Issue 2: Precipitation of GR 64349 observed after adding a buffer.

- Potential Cause: The salts in the buffer may be causing the peptide to precipitate, especially
 if the peptide was first dissolved in a small volume of a non-aqueous solvent or a different
 buffer.
- Troubleshooting Steps:
 - Proper Dissolution Order: Always dissolve the peptide completely in the recommended initial solvent (e.g., water or dilute acid) before adding any buffer.
 - Slow Dilution: Add the dissolved peptide solution slowly to the final buffer with continuous stirring or vortexing. This helps to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Solubility Testing of GR 64349

This protocol outlines a method to determine the solubility of **GR 64349** in a specific aqueous buffer.

- Preparation:
 - Allow the lyophilized GR 64349 to equilibrate to room temperature before opening the vial.



• Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Procedure:

- Weigh a small, precise amount of GR 64349 (e.g., 1 mg) into a sterile microcentrifuge tube.
- \circ Add a small, measured volume of the buffer to the tube (e.g., 100 μ L to test for 10 mg/mL solubility).
- Vortex the tube for 1-2 minutes.
- If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.
- If the peptide has dissolved, you can add progressively smaller volumes of buffer to determine the upper limit of solubility.
- If the peptide has not dissolved, add a larger volume of buffer to determine the concentration at which it becomes soluble.

Protocol 2: General Stability Assessment of GR 64349 in Aqueous Solution

Disclaimer: No specific stability data for **GR 64349** in aqueous solutions has been found in the public domain. This is a general protocol for a stability-indicating method using High-Performance Liquid Chromatography (HPLC) and should be adapted and validated by the enduser.

Solution Preparation:

- Prepare a stock solution of GR 64349 in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
- Aliquot the solution into several sterile tubes for analysis at different time points and storage conditions.



Storage Conditions:

Store the aliquots at various temperatures to be tested (e.g., 4°C, 25°C, and 40°C).

Time Points:

Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

• HPLC Analysis:

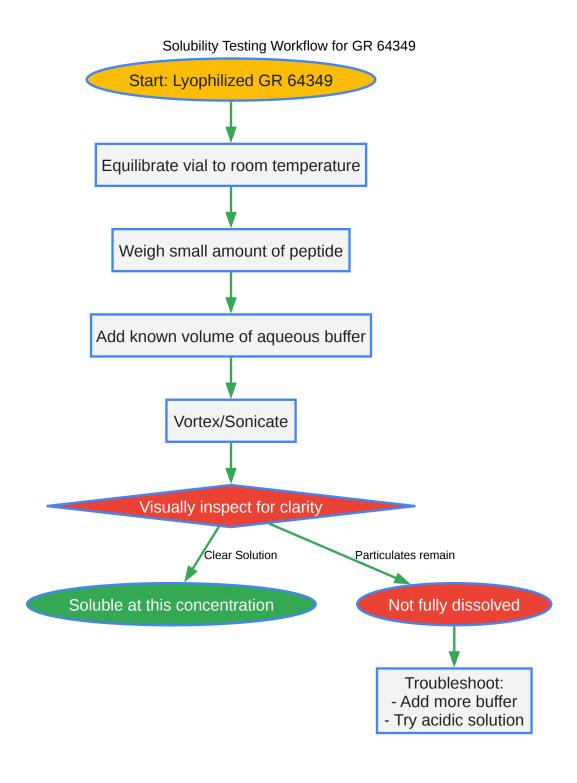
- At each time point, analyze the respective aliquot using a reverse-phase HPLC (RP-HPLC) method with UV detection. A C18 column is often suitable for peptides.
- The mobile phase will likely consist of a gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).
- The primary outcome is the peak area of the intact GR 64349. A decrease in the peak
 area over time indicates degradation. The appearance of new peaks suggests the
 formation of degradation products.

Data Analysis:

- Calculate the percentage of GR 64349 remaining at each time point relative to the initial time point (T=0).
- Plot the percentage of remaining GR 64349 against time for each storage condition to determine the stability profile.

Visualizations

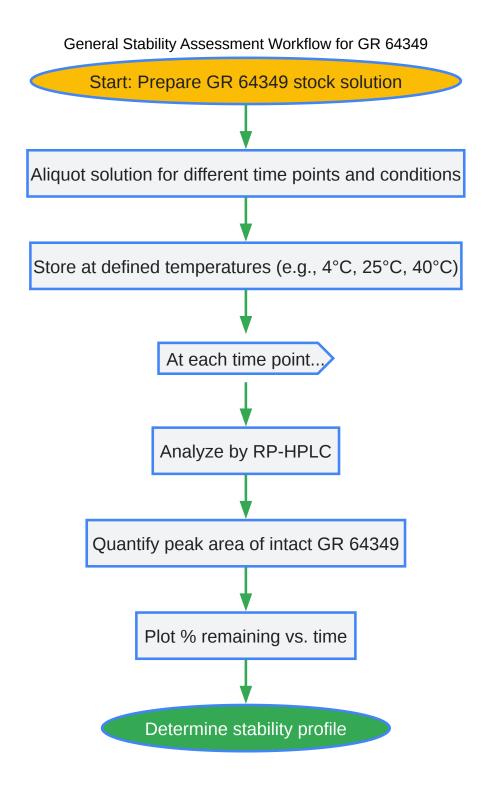




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Caption: Workflow for determining the solubility of GR 64349.





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Caption: General workflow for assessing the stability of GR 64349.



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